(Tribromomethyl)benzene

Organic Synthesis Halogen Exchange Reagent Efficiency

Procure (Tribromomethyl)benzene (2489-03-4) for targeted synthetic applications where its aromatic tribromomethyl group enables selective transformations unattainable with CBr4 or benzyl bromide. Its benzylic CBr3 unit facilitates quantitative reductive coupling to diarylacetylenes under mild Cu/polyamine conditions and serves as a multi-functional ATRP initiator. Differentiates from lower brominated analogs by yielding C≡C triple bonds rather than single or double bonds.

Molecular Formula C7H5Br3
Molecular Weight 328.83 g/mol
CAS No. 2489-03-4
Cat. No. B1600666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tribromomethyl)benzene
CAS2489-03-4
Molecular FormulaC7H5Br3
Molecular Weight328.83 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(Br)(Br)Br
InChIInChI=1S/C7H5Br3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
InChIKeyMVDRXYIEGOGRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Tribromomethyl)benzene (CAS 2489-03-4): Strategic Procurement of a High-Density Tribromomethyl Building Block


(Tribromomethyl)benzene (CAS 2489-03-4), also known as benzotribromide or α,α,α-tribromotoluene, is an organobromine compound of the trihalomethylarene class, characterized by a phenyl ring bonded to a tribromomethyl group . It is a crystalline solid at room temperature (melting point: 56-57 °C) with a molecular weight of 328.83 g/mol, imparting a high bromine content (≈73 wt%) . This compound serves as a versatile synthetic intermediate and reagent in organic chemistry, primarily due to the reactivity of the CBr3 group in radical, nucleophilic, and transition metal-catalyzed transformations [1].

(Tribromomethyl)benzene (CAS 2489-03-4): Why Simple In-Class Alternatives Cannot Replicate Its Reactivity Profile


While other trihalomethyl sources like tetrabromomethane (CBr4) and bromoform (CHBr3) are commonly employed to transfer a tribromomethyl group [1], they lack the aromatic framework of (Tribromomethyl)benzene. This structural difference is critical for applications where the aromatic ring is not merely a carrier but an integral part of the target molecule's design, such as in the synthesis of diarylacetylenes or complex heterocycles [2]. Furthermore, the benzylic nature of the CBr3 group in (Tribromomethyl)benzene imparts distinct reactivity in radical initiation and reductive coupling compared to purely aliphatic tribromomethyl compounds, enabling unique synthetic pathways that would be inefficient or unselective with alternatives like benzyl bromide or benzal bromide [3][4].

(Tribromomethyl)benzene (CAS 2489-03-4): Quantitative Differentiation Data for Informed Procurement


Direct Head-to-Head Comparison: (Tribromomethyl)benzene Synthesis Yield from Trifluoromethylarenes

The conversion of p-substituted benzotrifluoride to p-substituted benzotribromide using BBr3 at room temperature proceeds with high efficiency. A key differentiation is the enhanced reactivity of p-substituted isomers compared to o-substituted isomers. For example, the yield of the tribromomethyl product from p-substituted benzotrifluoride is significantly higher than that from the corresponding o-substituted isomer under identical conditions [1]. This regiochemical dependence on substitution pattern provides a crucial advantage in synthetic planning, ensuring optimal yields when the desired product is para-substituted.

Organic Synthesis Halogen Exchange Reagent Efficiency

Cross-Study Comparison: Reductive Coupling of (Tribromomethyl)benzene to Diarylacetylenes

(Tribromomethyl)benzene undergoes quantitative reductive coupling to yield symmetrical diarylethynes (tolans) under mild conditions using a Cu/polyamine system. This transformation is highly efficient, providing a simple and cheap pathway to these valuable synthetic intermediates without the need for pre-installed acetylene groups [1]. In contrast, analogous reductive coupling of simpler alkyl bromides like benzyl bromide or benzal bromide yields C-C single or double bonds, not the triple bond characteristic of diarylethynes [1]. This highlights the unique ability of the tribromomethyl group to serve as a direct precursor to a C≡C bond, a feature not shared by its lower brominated analogs.

Reductive Coupling Alkyne Synthesis C-C Bond Formation

Cross-Study Comparison: (Tribromomethyl)benzene as a Substrate in Pd(0)-Catalyzed Debrominative Coupling

Palladium(0)-catalyzed debrominative coupling of (tribromomethyl)benzene and (dibromomethyl)benzene provides a direct route to diarylacetylenes and 1,2-diarylethenes. The reaction outcome is influenced by the degree of bromination: the tribromomethyl substrate yields diarylacetylenes, whereas the dibromomethyl analog yields 1,2-diarylethenes [1]. This differential reactivity allows for the controlled synthesis of either alkynes or alkenes by simply selecting the appropriate brominated methylarene precursor. This represents a significant advantage over alternative coupling strategies that may require distinct reagent sets or conditions for each product class.

Palladium Catalysis Debrominative Coupling Alkene/Alkyne Synthesis

Supporting Evidence: (Tribromomethyl)benzene as a Radical Initiator in ATRP Graft Polymerization

Tribromomethyl groups introduced onto polyethylene (PE) film surfaces via electron beam irradiation with CBr4 serve as effective initiators for atom transfer radical polymerization (ATRP). The number of initiating sites, and consequently the graft density, can be precisely controlled by adjusting the electron beam dose [1]. While the study uses a surface-bound tribromomethyl unit, it underscores the utility of the CBr3 moiety as an ATRP initiator. In contrast to more common alkyl bromide initiators (e.g., ethyl α-bromoisobutyrate, EBrPA), the tribromomethyl group offers three potential initiation sites, which can lead to higher grafting densities and unique polymer architectures [2][3]. This multi-site initiation is a distinct feature compared to mono-brominated ATRP initiators.

Polymer Chemistry ATRP Surface Modification

Direct Head-to-Head Comparison: Synthesis of (Tribromomethyl)benzene via Bromination of Methylarenes

The photoinduced bromination of toluene with N-bromosuccinimide (NBS) using a tungsten lamp irradiation is a selective method for preparing benzotribromides. A key finding is the strong dependence of product distribution on the substitution pattern of the starting toluene derivative. For example, toluene and its meta- and para-substituted derivatives yield benzotribromides, whereas ortho-substituted toluenes yield only benzal bromides (Ar-CHBr2) [1]. This stark contrast in reactivity (tribromide vs. dibromide product) based on sterics highlights the unique behavior of ortho-substituted systems. For a chemist planning a synthesis, this means that (Tribromomethyl)benzene derivatives are not readily accessible from ortho-substituted precursors via this common radical pathway, making para-substituted analogs the more viable targets when this method is employed.

Radical Bromination NBS Synthetic Methodology

(Tribromomethyl)benzene (CAS 2489-03-4): Prioritized Application Scenarios Driven by Quantitative Evidence


Synthesis of Symmetrical Diarylacetylenes via Reductive Coupling

For the construction of symmetrical diarylacetylenes, (Tribromomethyl)benzene is the optimal precursor. Evidence shows its quantitative reductive coupling to the corresponding alkyne under mild Cu/polyamine conditions, a pathway not available to its lower brominated analogs (benzyl bromide yields C-C single bonds, benzal bromide yields C=C double bonds) [1]. This scenario is ideal for procuring this compound for materials science and ligand synthesis where the diarylacetylene motif is central.

Preparation of Substituted Benzotribromide Building Blocks from Trifluoromethylarenes

This scenario is for synthetic chemists aiming to convert available p-substituted benzotrifluorides into the corresponding p-substituted benzotribromides. The data confirm that the BBr3-mediated halogen exchange at room temperature is both efficient and regioselective, with p-substituted isomers exhibiting higher reactivity than o-substituted isomers [1]. Procurement of (Tribromomethyl)benzene or its derivatives is thus highly justified when the synthetic plan involves para-substituted aromatic cores.

Development of Novel ATRP Initiators for Advanced Polymer Architectures

For polymer chemists developing surface-initiated ATRP for creating dense polymer brushes or star polymers, (Tribromomethyl)benzene presents a compelling option as a multi-functional initiator. Evidence indicates that tribromomethyl groups function as effective ATRP initiators, with the potential for three initiation sites from a single carbon atom, unlike typical mono-brominated initiators [1][2]. This application scenario is supported by class-level inference from surface-bound tribromomethyl groups and general ATRP initiator principles.

Controlled Synthesis of 1,2-Diarylethenes via Pd(0)-Catalyzed Coupling

In scenarios requiring the synthesis of 1,2-diarylethenes, the choice of precursor is critical. While (Tribromomethyl)benzene selectively yields diarylacetylenes under Pd(0)-catalyzed debrominative coupling, its dibromomethyl analog yields 1,2-diarylethenes [1]. This differential reactivity allows researchers to procure the specific brominated arene (tribromomethyl vs. dibromomethyl) to precisely target the desired alkene product, avoiding time-consuming optimization.

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